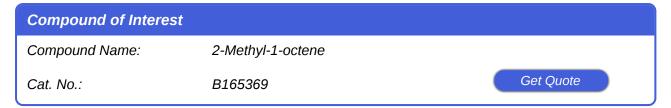


# Spectroscopic Profile of 2-Methyl-1-octene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-octene** (CAS No: 4588-18-5), a valuable intermediate in organic synthesis. The document presents key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with a visual workflow to guide researchers in spectroscopic analysis.

# **Quantitative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from the mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra of **2-Methyl-1-octene**.

## Mass Spectrometry (MS)

The mass spectrum of **2-Methyl-1-octene** is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon backbone.

Table 1: Key Mass Spectrometry Data for **2-Methyl-1-octene** 



m/z	Proposed Fragment Ion Relative Abundance		
126	[C <sub>9</sub> H <sub>18</sub> ]+• (Molecular Ion)	Moderate[1]	
111	[C <sub>8</sub> H <sub>15</sub> ] <sup>+</sup>	High	
97	[C7H13] <sup>+</sup>	Moderate	
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	High	
69	[C₅H <sub>9</sub> ] <sup>+</sup>	High	
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	Base Peak	
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	High	
41	[C₃H₅] <sup>+</sup>	High	

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Methyl-1-octene** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 2: Key Infrared Absorptions for 2-Methyl-1-octene

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Intensity	
~3075	=C-H Stretch	Medium
~2958, ~2927, ~2856	C-H Stretch (alkane) Strong	
~1650	C=C Stretch	Medium
~1465	-CH2- Bend Medium	
~1377	-CH₃ Bend	Medium
~888	=CH <sub>2</sub> Bend (out-of-plane)	Strong

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **2-Methyl-1-octene** molecule.



Table 3: <sup>1</sup>H NMR Spectroscopic Data for **2-Methyl-1-octene** (Solvent: CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.67	S	2H	=CH <sub>2</sub>
~1.99	t	2H	-CH <sub>2</sub> -C=
~1.71	S	3H	=C-CH₃
~1.25-1.40	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
~0.89	t	3H	-CH₃

s = singlet, t = triplet, m = multiplet

Table 4: 13C NMR Spectroscopic Data for 2-Methyl-1-octene (Solvent: CDCl3)

Chemical Shift (δ, ppm)	Assignment
~146.0	C=CH <sub>2</sub>
~110.0	C=CH <sub>2</sub>
~38.0	-CH <sub>2</sub> -C=
~31.9	-CH <sub>2</sub> -CH <sub>2</sub> -C=
~29.5	-CH2-CH2-CH3
~29.2	-CH2-CH2-CH3
~22.7	-CH <sub>2</sub> -CH <sub>3</sub>
~22.5	=C-CH₃
~14.1	-CH₃

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Objective: To determine the molecular weight and fragmentation pattern of **2-Methyl-1-octene**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

#### Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of **2-Methyl-1-octene** in a volatile organic solvent such as dichloromethane or hexane.
- · GC Conditions:
  - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
  - Injector Temperature: 250 °C.
  - o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
  - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
- Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of 2-Methyl-1-octene. The mass spectrum corresponding to this peak is then



extracted and compared with spectral libraries (e.g., NIST) for confirmation and analysis of the fragmentation pattern.

# Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-Methyl-1-octene** by analyzing its infrared absorption spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

#### Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of neat 2-Methyl-1-octene directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - Spectral Range: 4000 to 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting infrared spectrum is processed (e.g., baseline correction) and the absorption bands are assigned to their corresponding molecular vibrations.
- Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the detailed molecular structure of **2-Methyl-1-octene** by analyzing the <sup>1</sup>H and <sup>13</sup>C NMR spectra.



Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

#### Procedure:

#### Sample Preparation:

- ¹H NMR: Dissolve approximately 5-10 mg of 2-Methyl-1-octene in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- <sup>13</sup>C NMR: Dissolve approximately 20-50 mg of **2-Methyl-1-octene** in about 0.6-0.7 mL of CDCl<sub>3</sub>.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### ¹H NMR Acquisition:

- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
- Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

#### • <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
- Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 160 ppm).
- A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Data Processing and Analysis:

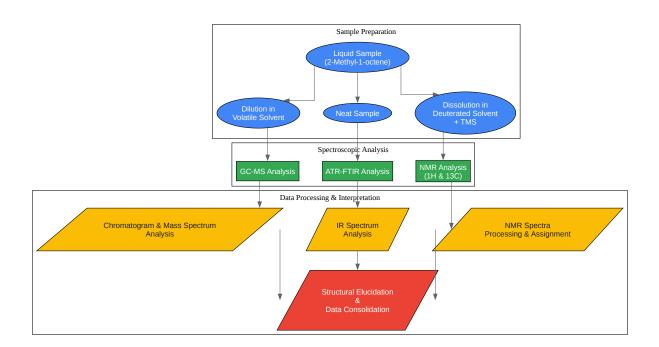


- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the <sup>1</sup>H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

### **Visualized Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **2-Methyl-1-octene**.





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Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.



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### References

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